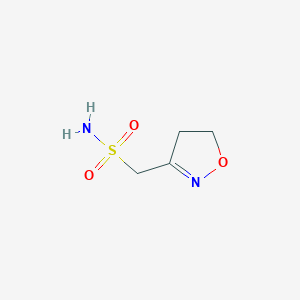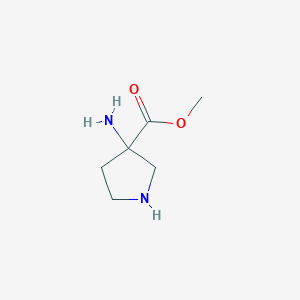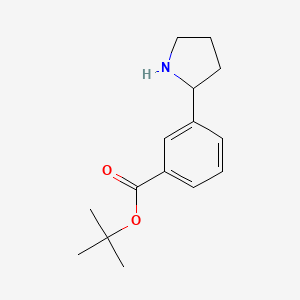
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O3S It is known for its unique structure, which includes an oxazoline ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of a suitable oxazoline precursor with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to yield different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or other oxidizing agents are used under mild conditions to convert the oxazoline ring to oxazole.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides and oxazoline derivatives.
Scientific Research Applications
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide group can form hydrogen bonds and other non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazoline derivatives: Compounds with similar oxazoline rings but different substituents.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group attached to different core structures.
Oxazole derivatives: Compounds formed by the oxidation of oxazoline rings.
Uniqueness
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide is unique due to its combination of an oxazoline ring and a methanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C4H8N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2,(H2,5,7,8) |
InChI Key |
VOZOZEYLDANNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C1CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)



![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)


![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)

